An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications
This technical guide offers a comprehensive overview of the chemical and physical properties of 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential.
Introduction and Chemical Identity
2-Bromo-3-chloro-6-fluorobenzyl alcohol belongs to the class of polyhalogenated benzyl alcohols. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable, albeit specialized, building block in the synthesis of complex organic molecules, particularly in the design of novel pharmaceutical agents and agrochemicals. The specific substitution pattern is anticipated to influence its reactivity, solubility, and metabolic stability.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1823576-75-5 | [1][2][3] |
| Molecular Formula | C₇H₅BrClFO | [2][3] |
| Molecular Weight | 239.47 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) and sparingly soluble in water. | N/A |
| Melting Point | Not available. Predicted to be higher than related, less substituted compounds. | N/A |
| Boiling Point | Not available. Predicted to be significantly higher than benzene due to its polarity and molecular weight. | N/A |
Predicted Synthesis and Purification
The most logical and common synthetic route to 2-Bromo-3-chloro-6-fluorobenzyl alcohol is the reduction of its corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis.
Synthesis of the Precursor Aldehyde
The precursor, 2-bromo-3-chloro-6-fluorobenzaldehyde, is not commercially ubiquitous but can be synthesized via multi-step sequences, likely starting from a more common di- or tri-substituted benzene derivative. Synthetic strategies for similar halogenated benzaldehydes often involve ortho-lithiation followed by formylation or oxidation of a corresponding toluene derivative.[4][5]
Reduction to 2-Bromo-3-chloro-6-fluorobenzyl alcohol
The reduction of the aldehyde to the primary alcohol can be efficiently achieved using a variety of reducing agents.[6][7][8]
Experimental Protocol: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde
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Reaction Setup: To a solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol at 0 °C, add a mild reducing agent like sodium borohydride (NaBH₄) (1.1 eq.) portion-wise. The use of a milder reducing agent is preferable to avoid any potential dehalogenation.
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Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
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Work-up: Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is then removed under reduced pressure.
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Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is evaporated to yield the crude 2-Bromo-3-chloro-6-fluorobenzyl alcohol, which can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Predicted reactivity pathways for 2-Bromo-3-chloro-6-fluorobenzyl alcohol.
Potential Applications in Research and Drug Development
Halogenated benzyl alcohols and their derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogens can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. While specific applications for 2-Bromo-3-chloro-6-fluorobenzyl alcohol are not documented, its structural motifs suggest potential utility in:
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Scaffold for Bioactive Molecules: Serving as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms can be exploited for further functionalization, for example, through cross-coupling reactions.
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Probing Molecular Interactions: The unique electronic and steric profile of this compound could be utilized in the design of molecular probes to study biological systems.
Safety and Handling
As with any chemical, 2-Bromo-3-chloro-6-fluorobenzyl alcohol should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Bromo-3-chloro-6-fluorobenzyl alcohol is a specialized chemical intermediate with potential for application in various areas of chemical synthesis. Although direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on established chemical principles. As research into novel halogenated compounds continues to grow, it is anticipated that the utility of such uniquely substituted building blocks will become more apparent.
References
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]
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Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
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Homework.Study.com. Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Available at: [Link]
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ResearchGate. TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... Available at: [Link]
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NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available at: [Link]
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YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Available at: [Link]
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
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Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]
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RSC Publishing. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]
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The Royal Society of Chemistry. Contents. Available at: [Link]
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Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
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Wikipedia. Benzyl alcohol. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol? Available at: [Link]
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